(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea features a quinazolinone core substituted with a furan-2-ylmethyl group and a 2,6-difluorophenylurea moiety.
Propriétés
Numéro CAS |
941895-59-6 |
|---|---|
Formule moléculaire |
C20H14F2N4O3 |
Poids moléculaire |
396.354 |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H14F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27) |
Clé InChI |
OBWJGBCWYQTCKG-XIEYBQDHSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=C(C=CC=C4F)F |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHFNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 1235707-16-0
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazoline core and subsequent modifications to introduce the furan and difluorophenyl groups. Recent methods have focused on optimizing yields and purity through various reaction conditions, such as temperature and solvent selection.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that the compound can induce apoptosis in cancer cell lines such as LoVo (colorectal cancer) and HCT-116 (colon cancer). The mechanism involves modulation of apoptosis regulators like Bax and Bcl-2, leading to activation of caspases .
- The cytotoxicity was evaluated with significant reductions in cell viability observed at specific concentrations, indicating its potential as a therapeutic agent against certain cancers .
- Antioxidant Properties :
- Enzyme Inhibition :
Case Studies
Several case studies have highlighted the efficacy of (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea:
- Study on Apoptosis Induction :
- Antioxidant Evaluation :
Comparative Biological Activity Table
Applications De Recherche Scientifique
The compound (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, a quinazolinone derivative, has applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in Chemistry
This compound serves as a building block in the synthesis of complex molecules.
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in Biology and Medicine
The compound may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it useful in drug discovery and development for identifying new therapeutic agents.
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in Industry
This compound may be used in developing new materials or as a catalyst in various chemical processes within the industrial sector.
Chemical Reactions
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo oxidation, reduction, and substitution reactions. It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, reduced with reducing agents like sodium borohydride or lithium aluminum hydride, and undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using halogenating agents or nucleophiles like amines or thiols. The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while substitution reactions could introduce various functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Quinazolinone and Urea Derivatives
The quinazolinone core is prevalent in pharmaceuticals, including antifolates and tyrosine kinase inhibitors. The urea linkage, as seen in the target compound, is critical in drugs like sorafenib and raltegravir for hydrogen bonding with biological targets. Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s urea group may mimic the hydrogen-bonding capacity of sulfonamide groups in piroxicam analogs, which inhibit HIV integrase .
- Unlike lankacidin C (a macrolide with antitumor activity), the quinazolinone core offers rigidity for targeted interactions, though both may require genomic-guided optimization .
Methodological Parallels in Research
Docking and Cytotoxicity Profiling
Piroxicam analogs were optimized using docking studies that revealed interactions with HIV integrase akin to raltegravir . Applying similar methods to the target compound could predict its binding to kinases or viral enzymes.
Hypothetical Bioactivity and Optimization
- Antiviral Potential: The urea moiety may engage viral proteases or integrases, as seen in piroxicam analogs (EC50: 20–25 µM) .
- Antitumor Activity: Quinazolinones often target EGFR or VEGFR kinases. Structural tuning of the furan-methyl group could enhance selectivity.
- Synthetic Biology : Pseudomonas BGC engineering could enable scalable production, analogous to milbemycin biosynthesis in P. citrinum .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how can purity be ensured?
- Methodology : The compound can be synthesized via a multi-step process:
Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) .
Substitution at N3 : Introduce the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .
Urea linkage : React the intermediate with 2,6-difluorophenyl isocyanate in anhydrous dichloromethane with a coupling agent (e.g., carbonyldiimidazole) to form the urea bond .
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95%) and melting point consistency .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Confirm regiochemistry of the quinazolinone core and furan substitution. For example, the deshielded proton at C4 (δ ~8.5 ppm) indicates conjugation with the urea group .
- IR Spectroscopy : Validate the presence of urea (N-H stretch ~3300 cm⁻¹) and carbonyl groups (C=O stretch ~1700 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the furan-2-ylmethyl group in biological activity?
- Experimental Design :
Analog Synthesis : Replace the furan-2-ylmethyl group with other heterocyclic moieties (e.g., thiophene, pyridine) .
Biological Assays : Test analogs for target activity (e.g., kinase inhibition, antimicrobial activity) using standardized protocols (e.g., MIC assays for antimicrobial activity) .
Computational Modeling : Perform docking studies to compare binding affinities of analogs with target proteins (e.g., using AutoDock Vina) .
- Data Interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Troubleshooting Steps :
Repeat Experiments : Confirm reproducibility under anhydrous conditions to rule out solvent artifacts.
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons .
X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm regiochemistry and stereochemistry .
Q. What strategies improve metabolic stability of this urea-based compound in preclinical studies?
- Approaches :
In Vitro Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the furan ring) .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to reduce oxidative degradation .
Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
